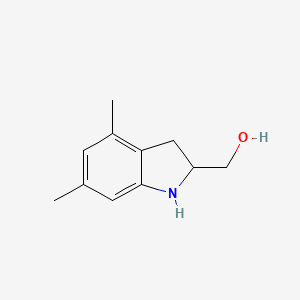

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol

CAS No.: 647009-29-8

Cat. No.: VC16909471

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647009-29-8 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol |

| Standard InChI | InChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3 |

| Standard InChI Key | MYYYYZFTTOYJTP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2CC(NC2=C1)CO)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is a secondary alcohol derivative of 4,6-dimethylindoline. Its IUPAC name, (4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol, reflects the substitution pattern on the indoline backbone . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 177.24 g/mol | |

| CAS Registry Number | 647009-29-8 | |

| InChI Key | MYYYYZFTTOYJTP-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=C2CC(NC2=C1)CO)C |

The compound’s structure has been validated via 2D and 3D conformational analyses, confirming the planar indole ring and the spatial orientation of the hydroxymethyl group .

Physicochemical Properties

While experimental data on solubility, melting point, and stability are scarce, thermochemical analogs such as 4,6-dimethylindan (CAS 1685-82-1) provide indirect insights. For instance, the enthalpy of formation () for 4,6-dimethylindan is reported as in the gas phase, suggesting moderate stability . Extrapolating to (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol, the hydroxymethyl group likely enhances polarity, improving solubility in polar solvents compared to non-functionalized indoles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol typically begins with 4,6-dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4), a precursor synthesized via catalytic hydrogenation of substituted indoles . Patent literature describes the functionalization of this intermediate through hydroxymethylation reactions, often employing formaldehyde or paraformaldehyde under basic conditions . A representative pathway involves:

-

Indoline Formation: Hydrogenation of 4,6-dimethylindole to yield 4,6-dimethylindoline .

-

Hydroxymethylation: Reaction with formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group at the 2-position.

Key challenges include regioselectivity control and minimizing side reactions such as over-alkylation. Optimization of reaction parameters (temperature, solvent, catalyst) remains an active area of research.

Scalability and Purification

Industrial-scale production faces hurdles due to the compound’s sensitivity to oxidation and the need for high-purity intermediates. Chromatographic techniques (e.g., HPLC, flash chromatography) are commonly employed for purification, with yields reported in the 40–60% range. Advances in flow chemistry or enzymatic catalysis could enhance efficiency, though no published studies confirm this.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the indoline protons (δ 6.5–7.0 ppm, aromatic), methyl groups (δ 1.2–2.1 ppm), and hydroxymethyl moiety (δ 3.4–4.0 ppm) .

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 177.24, consistent with the molecular weight .

-

Infrared (IR) Spectroscopy: Stretching vibrations for O–H (3200–3500 cm) and C–N (1250–1350 cm) confirm functional group presence .

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 254 nm) is the standard method for purity assessment, achieving >95% purity in commercial samples.

Research Gaps and Future Directions

Unresolved Challenges

-

Toxicological Profile: No data exist on acute or chronic toxicity.

-

Synthetic Optimization: Improved catalysts and green solvents are needed to enhance yield and sustainability.

-

Mechanistic Studies: Elucidating the compound’s interaction with biological targets requires in vitro and in vivo models.

Emerging Opportunities

-

Drug Discovery: Functionalization at the hydroxymethyl position could yield novel kinase inhibitors or GPCR modulators.

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume